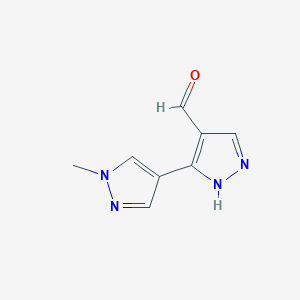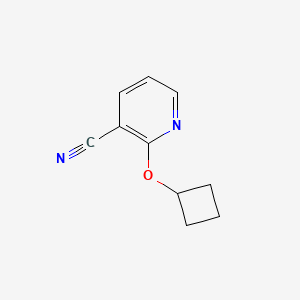
3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring two pyrazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of an aryl-substituted pyrazole with a suitable aldehyde precursor. One common method involves the use of a pyrazole-containing 1,3-diketonate ligand, which reacts with an aryl-substituted pyrazole under controlled conditions . The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like 2-ethoxyethanol at elevated temperatures (e.g., 100°C) for an extended period (e.g., 15 hours) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyrazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It is used in the study of enzyme inhibitors and as a probe for biological pathways involving pyrazole derivatives.
Mécanisme D'action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application:
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-methyl-1H-pyrazol-4-yl)propanoic acid: Similar in structure but with a propanoic acid group instead of an aldehyde.
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Contains a pyrazole ring but with additional functional groups and a different core structure.
Uniqueness
3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde is unique due to its dual pyrazole rings and aldehyde functionality, which provide a versatile scaffold for further chemical modifications and applications in various fields.
Propriétés
IUPAC Name |
5-(1-methylpyrazol-4-yl)-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-12-4-6(3-10-12)8-7(5-13)2-9-11-8/h2-5H,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPWUJIDANYCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=NN2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-N-[(furan-2-yl)methyl]-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2837222.png)







![2-(ethylsulfanyl)-3-phenyl-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2837234.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1-benzofuran-2-yl)propan-2-yl]urea](/img/structure/B2837239.png)


